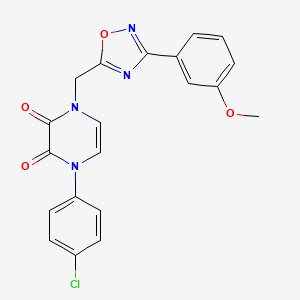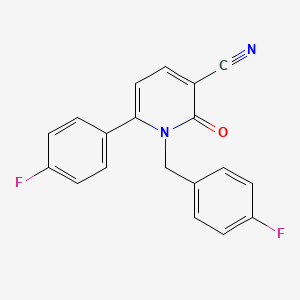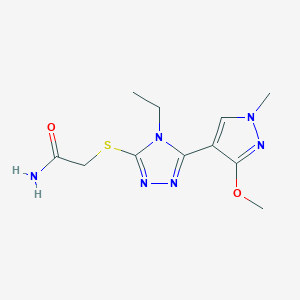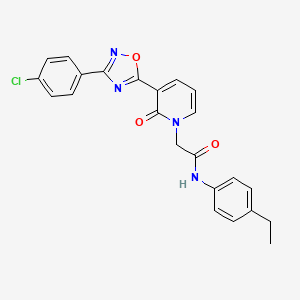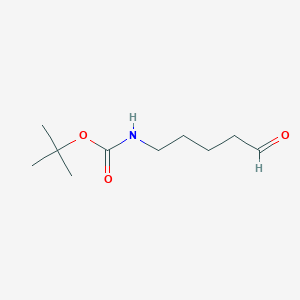![molecular formula C13H13FO2S B2422360 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol CAS No. 1158302-59-0](/img/structure/B2422360.png)
1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol is an organic compound with the molecular formula C13H13FO2S and a molecular weight of 252.3 g/mol. This compound features a fluorine atom, a furan ring, and a thioether linkage, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a furan ring is introduced to a fluorinated phenyl thioether precursor. The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and the thioether linkage can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in proteins. The thioether linkage and furan ring contribute to its overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol can be compared to other similar compounds such as:
1-{3-Fluoro-4-[(2-thienylmethyl)thio]phenyl}ethanol: Similar structure but with a thiophene ring instead of a furan ring.
1-{3-Fluoro-4-[(2-pyridylmethyl)thio]phenyl}ethanol: Contains a pyridine ring, which can alter its reactivity and biological activity.
1-{3-Fluoro-4-[(2-benzylthio)phenyl}ethanol: Features a benzyl group, which can affect its solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, particularly its balance of stability and reactivity due to the presence of the furan ring and fluorine atom.
Properties
IUPAC Name |
1-[3-fluoro-4-(furan-2-ylmethylsulfanyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2S/c1-9(15)10-4-5-13(12(14)7-10)17-8-11-3-2-6-16-11/h2-7,9,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXGKPDHBYWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)SCC2=CC=CO2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
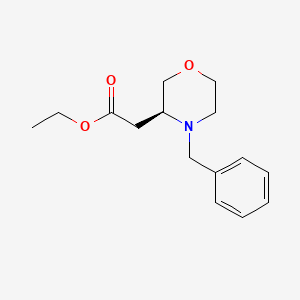
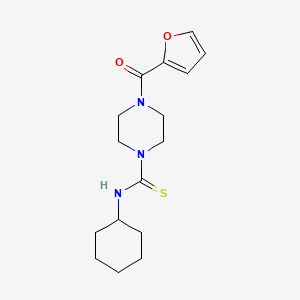
![6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2422281.png)
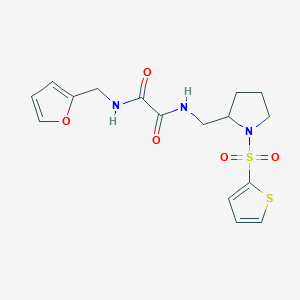
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)
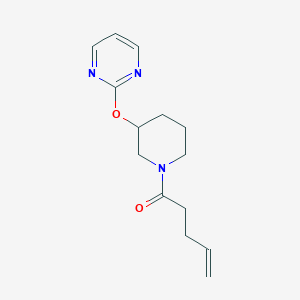


![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)
